molecular formula C12H12Cl2N2O6 B2842272 1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate CAS No. 136888-77-2

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate

Cat. No.: B2842272
CAS No.: 136888-77-2
M. Wt: 351.14
InChI Key: HCNFCDJVZJGAHR-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine and nitro groups, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: The nitrated product is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 6 positions.

    Esterification: The chlorinated nitropyridine is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Carboxylic Acids: From the hydrolysis of ester groups.

Scientific Research Applications

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chlorine substituents can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-(3-chloro-5-nitropyridin-2-yl)propanedioate: Lacks one chlorine atom compared to the target compound.

    1,3-Diethyl 2-(3,6-dichloro-5-aminopyridin-2-yl)propanedioate: Contains an amino group instead of a nitro group.

    1,3-Diethyl 2-(3,6-dichloro-5-methylpyridin-2-yl)propanedioate: Has a methyl group instead of a nitro group.

Uniqueness

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate is unique due to the presence of both nitro and chlorine groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O6/c1-3-21-11(17)8(12(18)22-4-2)9-6(13)5-7(16(19)20)10(14)15-9/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFCDJVZJGAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136888-77-2
Record name 1,3-diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate
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